

# Reducing carbon contamination in films grown with Tris(dimethylamino)arsine

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## Compound of Interest

Compound Name: *Tris(dimethylamino)arsine*

Cat. No.: *B1606909*

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## Technical Support Center: Tris(dimethylamino)arsine (TDMAs)

Welcome to the technical support center for researchers and scientists utilizing **Tris(dimethylamino)arsine** (TDMAs) in MOCVD film growth. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carbon contamination and optimize your experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: Why is **Tris(dimethylamino)arsine** (TDMAs) used as an arsenic precursor?

**Tris(dimethylamino)arsine** (TDMAs) is often chosen as a less hazardous alternative to highly toxic arsine gas ( $\text{AsH}_3$ ). One of the key advantages of TDMAs is its potential to reduce carbon incorporation in the grown films compared to other metalorganic arsenic precursors. This is because the arsenic-nitrogen (As-N) bond in TDMAs is weaker than an arsenic-carbon (As-C) bond, which provides a decomposition pathway that is less likely to leave carbon-containing species on the growth surface.

Q2: What are the primary sources of carbon contamination when using TDMAs?

The main source of carbon contamination from TDMAs is the incomplete removal of the dimethylamino ( $-\text{N}(\text{CH}_3)_2$ ) ligands during the MOCVD growth process. The pyrolysis of these

organic ligands can leave behind carbon-based radicals on the substrate surface, which can then be incorporated into the growing film.

Q3: How does growth temperature affect carbon incorporation from TDMAs?

The relationship between growth temperature and carbon incorporation is complex. Generally, increasing the growth temperature provides more thermal energy for the complete decomposition of the precursor and the desorption of carbon-containing byproducts, which can lead to lower carbon levels. However, at very high temperatures, the formation of defects like arsenic antisites can increase, which in turn can influence impurity incorporation. For some material systems, an optimal temperature window exists for minimizing carbon contamination. For example, in the growth of GaAs solar cells at high rates, increasing the growth temperature has been shown to reduce defect density.[\[1\]](#)

Q4: What is the effect of the V/III ratio on carbon contamination?

The V/III ratio, which is the molar ratio of the group V precursor (TDMAs) to the group III precursor (e.g., Trimethylgallium - TMGa), is a critical parameter. A higher V/III ratio generally leads to a lower carbon concentration in the film. This is because a higher concentration of arsenic species on the growth surface can more effectively compete with carbon species for incorporation into the lattice sites. For instance, in the growth of undoped GaAs, a higher V/III ratio can change the conductivity from p-type (often associated with carbon acceptors) to n-type.[\[2\]](#)

Q5: Can the choice of carrier gas influence carbon levels?

Yes, the carrier gas can play a significant role. Using hydrogen ( $H_2$ ) as a carrier gas instead of nitrogen ( $N_2$ ) can help reduce carbon contamination.[\[3\]](#) Hydrogen is more reactive and can participate in surface reactions that lead to the formation of more volatile hydrocarbon species (e.g., methane), which are then more easily removed from the reactor.[\[4\]](#) This has been observed to mitigate the carbon footprint in MOCVD of other materials.[\[5\]](#)

## Troubleshooting Guide

Problem: High p-type background concentration in undoped films.

This is a common indication of significant carbon incorporation, as carbon often acts as an acceptor in III-V semiconductors.

Potential Cause	Recommended Action
Low V/III Ratio	Increase the molar flow rate of TDMAAs relative to the group III precursor. A higher V/III ratio enhances the competition of arsenic with carbon for lattice sites. <a href="#">[2]</a>
Sub-optimal Growth Temperature	Gradually increase the growth temperature in increments of 10-20°C. This can promote more efficient cracking of the precursor and desorption of carbon byproducts. Note that excessively high temperatures can introduce other defects. <a href="#">[1]</a>
Nitrogen Carrier Gas	If using N <sub>2</sub> , consider switching to H <sub>2</sub> as the carrier gas to facilitate the removal of carbon-containing species from the growth surface. <a href="#">[3]</a> <a href="#">[4]</a>

Problem: Poor surface morphology and high defect density.

These issues can be linked to carbon contamination, as high levels of impurities can disrupt the crystal growth process.

Potential Cause	Recommended Action
Incorrect Growth Parameters	Review and optimize the key growth parameters. Refer to the quantitative data tables below for typical ranges for similar material systems.
Precursor Purity	Ensure the purity of the TDMAs and other precursors. Contaminants in the source materials can act as nucleation sites for defects.
Reactor Contamination	Perform a bake-out of the MOCVD reactor to remove any residual contaminants from previous growth runs.

## Quantitative Data

The following tables summarize some of the reported growth conditions and their effects on film properties. Note that optimal conditions can be reactor-specific.

Table 1: Growth Conditions for GaAs using TMGa and TDMAs

Parameter	Value
Growth Temperature	650 °C
Reactor Pressure	76 Torr
TMGa Flow Rate	$5.6 \times 10^{-5}$ mol/min
TDMAs Flow Rate	Varied
V/III Ratio	2.5 - 20
Total H <sub>2</sub> Flow	6.0 slm

(Data synthesized from a study on GaAs growth using TMGa and TDMAs)[[6](#)]

Table 2: Effect of V/III Ratio on  $\kappa$ -Ga<sub>2</sub>O<sub>3</sub> Film Properties

V/III Ratio	Film Phase	Carbon Content
500	Amorphous	-
1000	Mixed $\beta$ - and $\kappa$ -Ga <sub>2</sub> O <sub>3</sub>	-
2000	Pure $\kappa$ -Ga <sub>2</sub> O <sub>3</sub>	Reduced
> 2000	Recurrence of $\beta$ -phase	-

(Adapted from a study on the effect of the VI/III ratio on the growth of  $\kappa$ -Ga<sub>2</sub>O<sub>3</sub> films)[[7](#)]

## Experimental Protocols

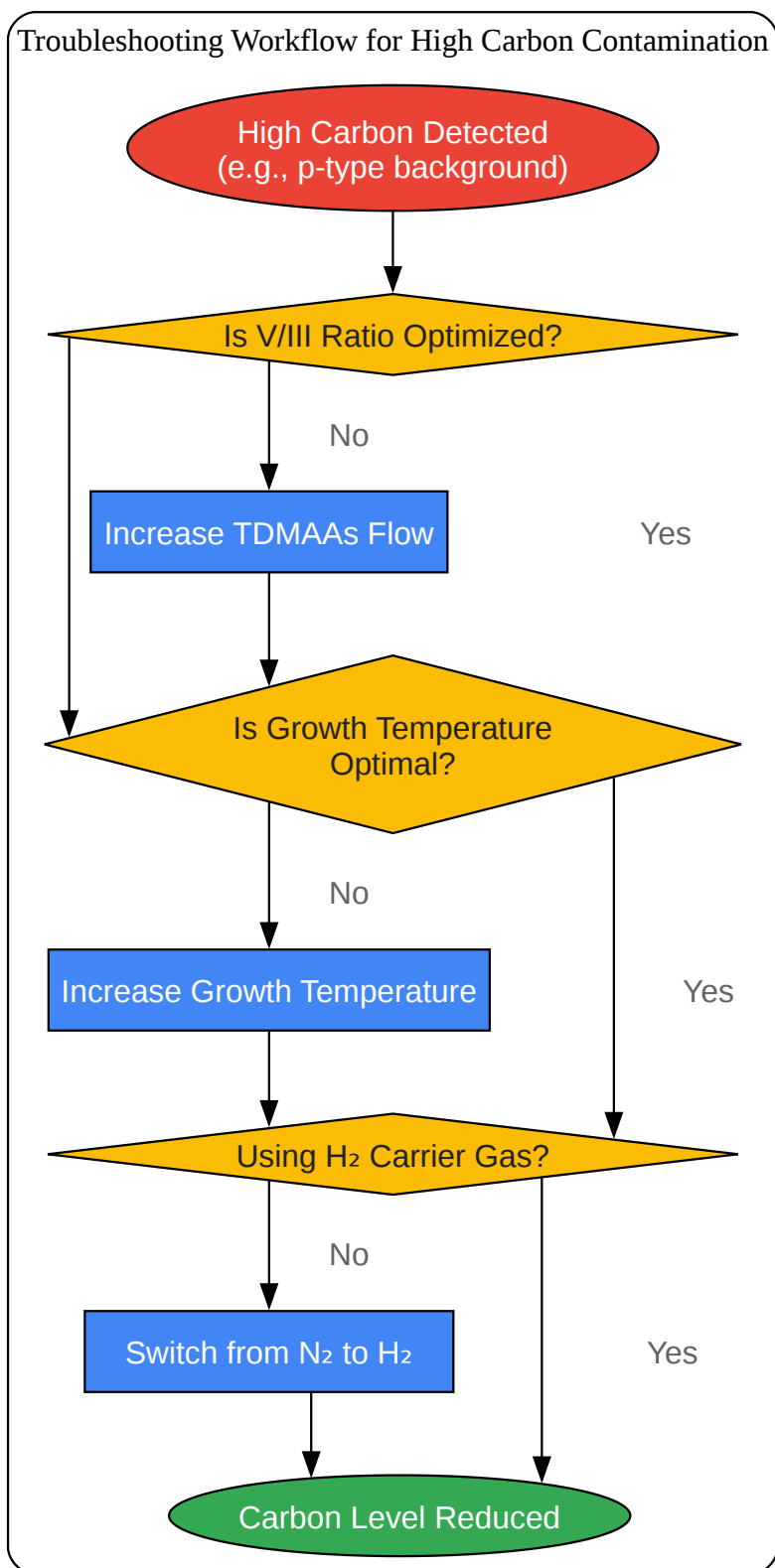
### Protocol 1: General MOCVD Growth of a III-V Film using TDMAs

- Substrate Preparation:
  - Load a suitable substrate (e.g., GaAs, InP) into the MOCVD reactor.
  - Heat the substrate to a high temperature (e.g., >700°C) under a group V overpressure (using TDMAs) to desorb any native oxide layer.
  - Lower the temperature to the desired growth temperature.
- Precursor Delivery:
  - Set the temperature of the TDMAs bubbler to achieve the desired vapor pressure.
  - Use a carrier gas (preferably H<sub>2</sub>) to transport the TDMAs vapor to the reactor.
  - Simultaneously introduce the group III precursor (e.g., TMGa, TMIIn) into the reactor at the specified flow rate to achieve the target V/III ratio.
- Film Growth:
  - Maintain a constant growth temperature, reactor pressure, and precursor flow rates for the duration of the growth to ensure uniform film thickness and composition.

- Cool-down:
  - After the desired film thickness is achieved, stop the flow of the group III precursor.
  - Keep the TDMAAs flowing to provide a group V overpressure while the substrate cools down to prevent surface degradation.
  - Once the substrate is sufficiently cool, stop the TDMAAs flow and vent the reactor.

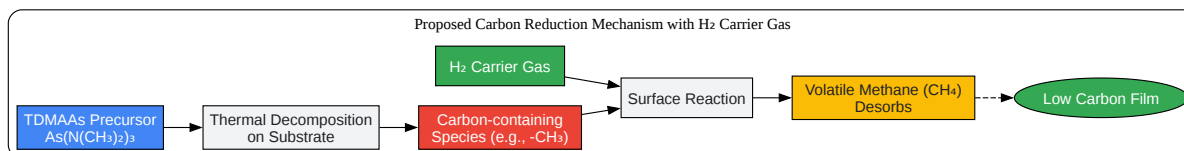
## Visualizations

Below are diagrams illustrating key concepts and workflows related to reducing carbon contamination.



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Caption: Troubleshooting workflow for addressing high carbon contamination.



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Caption: Role of H<sub>2</sub> carrier gas in reducing carbon incorporation.

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